molecular formula C7H6N4O2 B2973227 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1691859-88-7

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2973227
CAS RN: 1691859-88-7
M. Wt: 178.151
InChI Key: NJJUFWDHTHTEKA-UHFFFAOYSA-N
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Description

“5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a synthetic compound . It belongs to the class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N4O . The molecular weight is 150.1380 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Structural Characterization

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray single crystal diffraction, and spectroscopic techniques. This compound showed antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Biological Activities

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is present in diverse structures used in agriculture and medicinal chemistry, showcasing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This highlights the significance of this nucleus in the development of new therapeutic agents (Pinheiro et al., 2020).

Supramolecular Assemblies

Pyrimidine derivatives were investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive H-bonding intermolecular interactions. This study provides insights into the use of such compounds in designing new materials with specific structural properties (Fonari et al., 2004).

Antiviral and Fungicidal Applications

Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold were developed with promising inhibitory effects on influenza virus RNA polymerase, suggesting potential applications in antiviral therapy. Moreover, novel triazolopyrimidine-carbonylhydrazone derivatives showed excellent fungicidal activities, indicating their use in agriculture and pharmaceuticals to control fungal infections (Massari et al., 2017).

Anticonvulsant Activities

Novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and showed significant in vivo anticonvulsant activity. This suggests their potential as candidates for developing new anticonvulsant drugs, with specific structural motifs identified as crucial for their efficacy (Wang et al., 2015).

Drug Design

The versatility of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been exploited in drug design, showing potential as a surrogate for the purine ring, a bio-isostere for carboxylic acid functional groups, and in metal-chelation therapies for cancer and parasitic diseases. This highlights its broad applicability in creating novel therapeutic agents (Oukoloff et al., 2019).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . The development of the chemistry and application of TPs has continued and even accelerated over the decades . Therefore, it is expected that future research will continue to explore the potential of these compounds in various domains.

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUFWDHTHTEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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